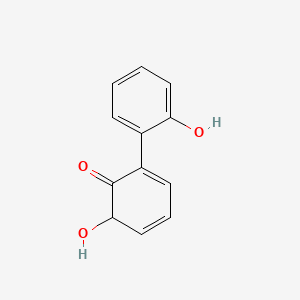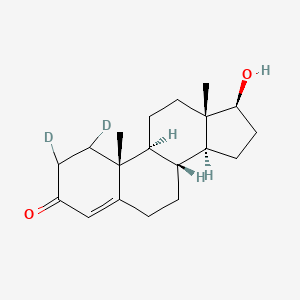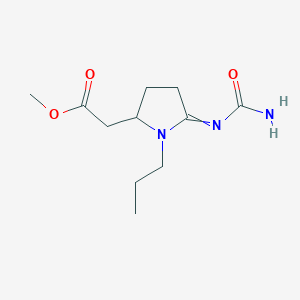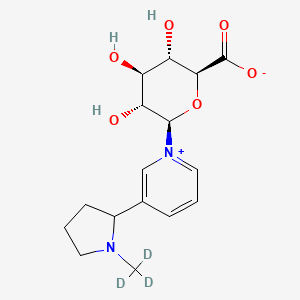
rac-Nicotine-d3 N-Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Nicotine-d3 N-Beta-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate. It is a deuterated form of nicotine N-beta-D-glucuronide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research to study nicotine metabolism and its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-Nicotine-d3 N-Beta-D-Glucuronide involves the glucuronidation of deuterated nicotine. The process typically includes the following steps:
Deuteration of Nicotine: Nicotine is treated with deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated nicotine is then reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Enzymatic Glucuronidation: The deuterated nicotine is then subjected to enzymatic glucuronidation using immobilized enzymes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
rac-Nicotine-d3 N-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to deuterated nicotine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Deuterated nicotine.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
rac-Nicotine-d3 N-Beta-D-Glucuronide is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of nicotine and its derivatives.
Biology: Investigating the biological effects of nicotine metabolism.
Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.
Industry: Developing nicotine replacement therapies and studying the environmental impact of nicotine.
Mécanisme D'action
rac-Nicotine-d3 N-Beta-D-Glucuronide exerts its effects through the following mechanisms:
Metabolism: It is a metabolite of nicotine, formed through glucuronidation in the liver.
Molecular Targets: It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues.
Pathways Involved: The compound is involved in the detoxification and excretion pathways of nicotine metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine N-Beta-D-Glucuronide: The non-deuterated form of the compound.
Cotinine N-Beta-D-Glucuronide: Another major metabolite of nicotine.
(S)-Nicotine-d3 N-Beta-D-Glucuronide: The enantiomer of rac-Nicotine-d3 N-Beta-D-Glucuronide .
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies .
Propriétés
Formule moléculaire |
C16H22N2O6 |
|---|---|
Poids moléculaire |
341.37 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10?,11-,12-,13+,14-,15+/m0/s1/i1D3 |
Clé InChI |
SAWAIULJDYFLPD-XMVZGRAESA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES canonique |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


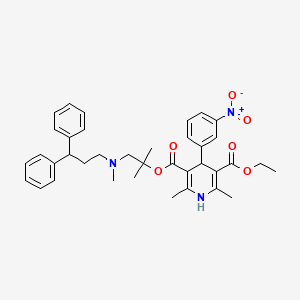
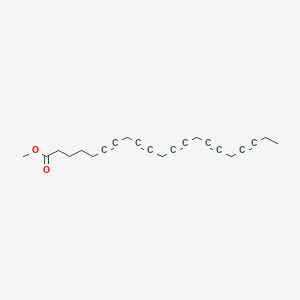

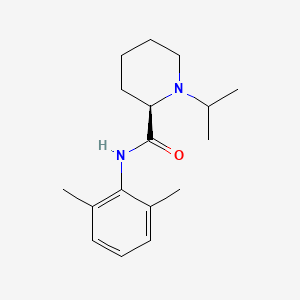
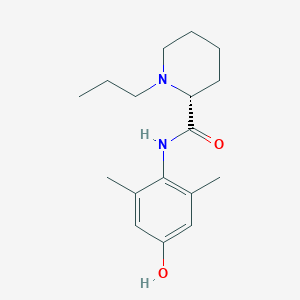
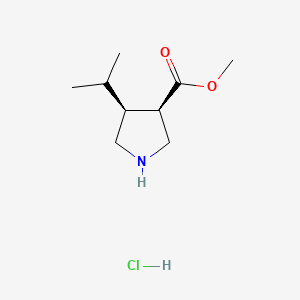


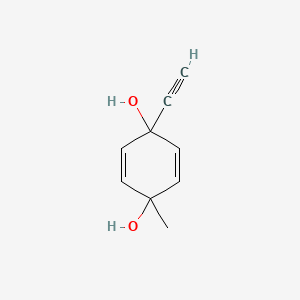
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
